molecular formula C10H10N2O B129894 3-(Benzimidazol-1-yl)propanal CAS No. 153893-09-5

3-(Benzimidazol-1-yl)propanal

Cat. No.: B129894
CAS No.: 153893-09-5
M. Wt: 174.2 g/mol
InChI Key: HRUAWKZCCFADRR-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)propanal is a heterocyclic organic compound that features a benzimidazole ring attached to a propanal group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole moiety in this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzimidazol-1-yl)propanal typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method is the reaction of o-phenylenediamine with propanal in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzimidazol-1-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzimidazol-1-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-yl)propanal is primarily related to its interaction with biological targets. The benzimidazole moiety can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

  • 3-(1H-Benzimidazol-1-yl)propan-1-amine
  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Comparison: 3-(Benzimidazol-1-yl)propanal is unique due to the presence of the propanal group, which allows for additional chemical modifications and reactions.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUAWKZCCFADRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621567
Record name 3-(1H-Benzimidazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153893-09-5
Record name 3-(1H-Benzimidazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(benzimidazol-1-yl)propan-1-ol (100 mg, 0.57 mmol) was dissolved in dichloromethane (6 mL), and treated with sodium periodinane (290 mg, 0.68 mmol). After stirring 5 hours, the mixture was treated with sodium bicarbonate (10 mL), ethyl acetate (10 mL), sodium thiosulfate (2 g) and extracted with ethyl acetate (2×10 mL). The organic phases were combined and washed with brine (15 mL), dried (MgSO4), filtered, and concentrated to yield the desired 3-(benzimidazol-1-yl)propanal (81 mg, 80%) as a yellow oil. 1H NMR (CDCl3) δ 3.09 (t, 2H, J=6 Hz), 4.54 (t, 2H, J=6 Hz), 7.32 (m, 2H), 7.38 (m, 1H), 7.80 (d, 1H, J=6 Hz), 8.00 (s, 1H), 9.81 (s, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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